1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound exhibits a complex nomenclature system reflecting its structural characteristics and positional isomerism within the triazole framework. The compound is officially designated by multiple systematic names, including 2-methyl-1,2,4-triazole-3-carboxylic acid, demonstrating the inherent tautomeric relationships present in triazole chemistry. The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its InChI designation: InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9), which provides unambiguous structural identification.

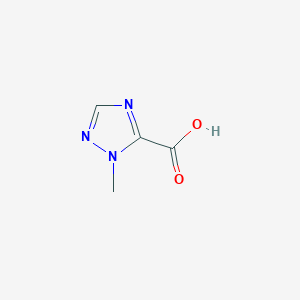

The Chemical Abstracts Service registry number 815588-93-3 serves as the primary identification code for this compound in chemical databases and literature. The molecular structure contains a five-membered heterocyclic ring system incorporating three nitrogen atoms and two carbon atoms, with a methyl substituent at the N-1 position and a carboxylic acid functional group at the 5-position of the triazole ring. The SMILES notation CN1C(=NC=N1)C(=O)O provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches.

Alternative nomenclature systems recognize this compound under various synonyms, including the compound identifier MFCD11100092 and SCHEMBL2214845, reflecting its presence across multiple chemical databases and research platforms. The systematic naming conventions accommodate the tautomeric nature of triazole systems, where hydrogen atoms can migrate between different nitrogen positions, resulting in multiple valid structural representations.

Historical Development in Heterocyclic Chemistry

The historical development of this compound and related compounds traces its origins to the pioneering work in triazole chemistry initiated by Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational work established the conceptual framework for understanding the unique chemical properties and reactivity patterns that characterize triazole derivatives, including the specific compound under investigation.

The evolution of triazole carboxylic acid synthesis has been significantly influenced by the development of classical organic reactions, particularly the Einhorn-Brunner reaction and the Pellizzari reaction. The Einhorn-Brunner reaction, initially described by Alfred Einhorn in 1905 and expanded by Karl Brunner in 1914, provided early methodologies for constructing triazole frameworks through the reaction of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles. These historical synthetic approaches laid the groundwork for contemporary methods used in the preparation of this compound and its derivatives.

The Pellizzari reaction, involving the synthesis of 1,2,4-triazole derivatives through the mixture of amide and acyl hydrazide, represents another crucial historical milestone in triazole chemistry. This reaction methodology has been particularly important for the development of carboxylic acid-containing triazole derivatives, providing synthetic pathways that remain relevant in contemporary chemical research. The historical progression from these classical methods to modern synthetic approaches demonstrates the continuous evolution of heterocyclic chemistry and the increasing sophistication of triazole synthesis.

Contemporary synthetic methodologies have built upon these historical foundations while introducing innovative approaches such as photocatalytic decarboxylative triazolation reactions. These modern techniques enable direct conversion of carboxylic acids to triazoles through single-step, triple catalytic coupling processes, representing a significant advancement over traditional multi-step synthetic sequences. The development of such methodologies has enhanced access to this compound and expanded the synthetic possibilities for related derivatives.

Position Within Triazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of triazole carboxylic acid derivatives, serving as a representative example of substituted 1,2,4-triazole systems that incorporate both alkyl substituents and carboxylic acid functionality. The compound's structural features distinguish it from other triazole carboxylic acids through the specific positioning of the methyl group at the N-1 position and the carboxylic acid group at the 5-position of the triazole ring.

Comparative analysis with related compounds reveals the structural diversity present within triazole carboxylic acid derivatives. The unsubstituted parent compound, 1,2,4-triazole-3-carboxylic acid, exhibits a molecular weight of 113.07 grams per mole and melting point range of 132-136°C. In contrast, this compound demonstrates modified physical properties due to the methyl substitution, including an increased molecular weight of 127.10 grams per mole and altered boiling point characteristics estimated at 369.5±25.0°C at 760 mmHg.

The structural relationship between this compound and its ester derivatives further illustrates its position within this chemical family. The corresponding methyl ester, methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, exhibits a molecular formula of C₅H₇N₃O₂ and molecular weight of 141.130 grams per mole. This ester derivative demonstrates the potential for functional group modifications that can alter solubility, reactivity, and biological activity profiles while maintaining the core triazole framework.

Table 1: Comparative Properties of Triazole Carboxylic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 1,2,4-Triazole-3-carboxylic acid | C₃H₃N₃O₂ | 113.07 | 4928-87-4 | Unsubstituted triazole ring |

| This compound | C₄H₅N₃O₂ | 127.10 | 815588-93-3 | N-1 methyl substitution |

| Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | C₅H₇N₃O₂ | 141.13 | 57031-65-9 | Methyl ester derivative |

| 1,2,3-Triazole-4-carboxylic acid | C₃H₃N₃O₂ | 113.07 | 16681-70-2 | Isomeric triazole structure |

The synthetic accessibility of this compound has been enhanced through the development of specialized preparation methods that address the unique challenges associated with N-methylated triazole synthesis. These methods typically involve initial methylation of the triazole precursor followed by carboxylation reactions under controlled conditions to prevent unwanted side reactions such as N-methyl isomerization and excessive quaternization. The successful implementation of these synthetic strategies has positioned this compound as an accessible synthetic target for research applications.

Recent advances in triazole chemistry have demonstrated the versatility of this compound as a synthetic intermediate and building block for more complex molecular architectures. The compound's dual functionality, combining the electron-rich triazole ring system with the carboxylic acid group, provides multiple sites for chemical modification and derivatization. This structural versatility has contributed to its recognition as a valuable component in the development of diverse chemical libraries and the exploration of structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name |

2-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALLMKCACFMPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679691 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815588-93-3 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that triazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Biological Activity

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (MTA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the chemical structure, synthesis, and various biological effects of MTA, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

MTA features a triazole ring with a carboxylic acid functional group and a methyl substituent. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of approximately 126.12 g/mol. The triazole framework is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 126.12 g/mol |

| Structure | Triazole Structure |

Synthesis

MTA can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction of methyl hydrazine with malonic acid derivatives.

- Cyclization : Using appropriate precursors that facilitate the formation of the triazole ring.

These synthetic pathways allow for the modification of MTA to create derivatives with potentially enhanced biological activity.

Antifungal Activity

Research indicates that MTA exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by interfering with essential metabolic pathways. This mechanism is crucial for its potential development as an antifungal therapy.

Case Study: Antifungal Efficacy

In a study evaluating MTA against Candida albicans, it demonstrated an IC50 value of 15 µg/mL, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .

Anti-inflammatory Effects

MTA and its derivatives have also been investigated for anti-inflammatory properties. Compounds containing the 1,2,4-triazole moiety are known to inhibit pro-inflammatory cytokines and oxidative stress markers.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| MTA | 20 | COX-2 Inhibition |

| Celecoxib | 10 | COX-2 Inhibition |

In vitro studies have shown that MTA can significantly reduce levels of TNF-α and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent .

Anticancer Properties

The triazole ring in MTA has been linked to anticancer activity. Research shows that MTA derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assessment

A derivative of MTA was evaluated for cytotoxicity against MCF-7 cells, yielding an IC50 value of 25 µg/mL, which is comparable to established chemotherapeutic agents .

The biological activities of MTA are attributed to its ability to bind with specific enzymes and receptors involved in fungal metabolism and inflammatory processes. Studies suggest that it may inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C4H5N3O2

Molecular Weight : 127.10 g/mol

CAS Number : 815588-93-3

The compound features a triazole ring with a carboxylic acid functional group, which is crucial for its reactivity and interactions in biological systems.

Antifungal Activity

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid exhibits potent antifungal properties. Studies have shown that it can inhibit the growth of various fungi, including Candida albicans. The minimum inhibitory concentration (MIC) against Candida albicans is reported to be as low as 0.0156 μg/mL, significantly outperforming traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity

| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Staphylococcus aureus (MRSA) | 0.25 | Vancomycin | 0.68 |

Antibacterial Properties

The compound also shows antibacterial activity against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, which could be beneficial in the development of new pharmaceuticals targeting specific diseases .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal infections.

Plant Growth Regulators

The compound may also serve as a plant growth regulator by influencing hormonal pathways within plants, promoting growth and resistance to stress conditions .

Soil Remediation

Research has been conducted on the use of this compound in remediating soils contaminated with heavy metals or organic pollutants. Its chelating properties allow it to bind metal ions effectively, facilitating their removal from the soil matrix .

Analytical Chemistry

The compound is used as a standard in analytical methods for detecting triazole derivatives in environmental samples. Techniques such as gas chromatography and mass spectrometry can quantify its presence in various matrices .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced fungal load in infected animal models compared to controls .

Case Study 2: Soil Contamination

In an investigation on soil contamination at agricultural sites, researchers found that applying this compound enhanced the degradation of certain pesticides and improved soil health indicators .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or activating conditions. A high-yield protocol involves thionyl chloride (SOCl₂) activation followed by methanol treatment:

Reaction Protocol

-

Substrate : 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

Reagents : Thionyl chloride (1.2 eq), methanol

-

Conditions : 20–35°C, 5 hours

-

Yield : 92.3% (methyl ester product)

-

Purity : 98.9% HPLC [1, Example 6]

| Product | Reagents | Temperature | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | SOCl₂, MeOH | 60°C | 92.3% | 98.9% |

Lithiation and Carbon Dioxide Insertion

The triazole ring undergoes directed lithiation at the 3-position using lithium diisopropylamide (LDA), enabling carboxylation via CO₂ insertion:

Reaction Protocol

-

Substrate : 5-Bromo-1-methyl-1H-1,2,4-triazole

-

Reagents : LDA (2.2 eq), CO₂ (6 eq)

-

Conditions : –78°C in tetrahydrofuran (THF), 2 hours

-

Yield : 72.5% (carboxylic acid product)

-

Purity : 99.2% HPLC [1, Example 4]

| Product | Lithiation Agent | Electrophile | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | LDA | CO₂ | 72.5% | 99.2% |

Deprotection and Functional Group Interconversion

The bromine or trimethylsilyl (TMS) protecting groups at the 5-position are removed under reductive or acidic conditions:

Deprotection Methods

-

Hydrogenolysis : Pd/C catalyst with H₂ gas yields 1-methyl-1H-1,2,4-triazole-3-methyl carboxylate .

-

Acid Treatment : Zinc powder in acetic acid removes bromine substituents .

-

Fluoride Cleavage : Tetrabutylammonium fluoride (TBAF) cleaves TMS groups in 2-methyltetrahydrofuran .

Halogenation and Electrophilic Substitution

The triazole ring directs electrophilic substitution, particularly at the 3- and 5-positions. Bromination proceeds regioselectively:

Example Pathway

-

Substrate : 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

-

Reagents : Bromine or N-bromosuccinimide (NBS)

-

Product : 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Base-Mediated Rearrangements

Strong bases like potassium hydroxide (KOH) facilitate nucleophilic substitution. For example:

-

N-Methylation : Reaction with chloromethane in ethanol under reflux yields 1-methyl-1,2,4-triazole .

Research Insights

-

Regioselectivity : The 5-carboxylic acid group directs electrophiles to the 3-position of the triazole ring .

-

Yield Optimization : Use of nonpolar bases (e.g., LDA) minimizes isomerization by-products during carboxylation .

-

Industrial Relevance : Continuous flow processes improve scalability for esterification and deprotection steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with related triazole-carboxylic acid derivatives:

Physicochemical Properties

- Acidity : The carboxylic acid group in 1-methyl derivatives (pKa ~3–4) is less acidic than nitro- or fluorinated analogs (e.g., 3-(2-nitrophenyl) derivative, pKa ~2.5) due to electron-withdrawing effects .

- Thermal Stability: The methyl group at position 1 in this compound enhances thermal stability (b.p. 369.5°C) compared to non-methylated analogs like 5-amino-1H-1,2,4-triazole-3-carboxylic acid, which decomposes above 130°C .

- Solubility: Methyl substitution reduces polarity, leading to moderate solubility in polar solvents (e.g., ethanol, DMSO). In contrast, hydrochloride salts (e.g., Methyl 5-amino-1H-triazole-3-carboxylate hydrochloride) exhibit higher aqueous solubility .

Preparation Methods

Detailed Stepwise Preparation Method

Based on a comprehensive patent disclosure (CN113651762A/B), the preparation involves the following five key steps:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Methylation | Nucleophilic substitution of 1,2,4-triazole with methyl chloride in alkaline ethanol | 1,2,4-triazole, KOH, ethanol, methyl chloride, reflux heating | 1-methyl-1,2,4-triazole |

| 2. Protection (5-position) | Lithiation of 1-methyl-1,2,4-triazole followed by reaction with dibromomethane or trimethylchlorosilane | THF, TMEDA, n-butyllithium or LDA, dibromomethane or trimethylchlorosilane, cooling | 5-bromo- or 5-trimethylsilyl-1-methyl-1,2,4-triazole |

| 3. Carboxylation | Lithiation of 5-substituted intermediate and reaction with CO₂ gas | THF, LDA, CO₂, low temperature (-78 °C), quenching with NH₄Cl | 5-bromo- or 5-trimethylsilyl-1-methyl-1,2,4-triazole-3-carboxylic acid |

| 4. Esterification | Conversion of carboxylic acid to methyl ester via reaction with thionyl chloride and methanol | Methanol, thionyl chloride, dropwise addition | 5-bromo- or 5-trimethylsilyl-1-methyl-1,2,4-triazole-3-carboxylic acid methyl ester |

| 5. Deprotection & Reduction | Removal of 5-position substituent by catalytic hydrogenation or zinc reduction | 5% Pd/C, DBU, H₂ gas, methanol, or zinc powder in acetic acid | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (target compound) |

Experimental Details and Reaction Conditions

Step 1: Methylation of 1,2,4-Triazole

- Molar ratios: 1,2,4-triazole : KOH : methyl chloride = 1 : 1.4–1.5 : 1.0–1.5.

- Reaction performed in ethanol under reflux.

- Result: Efficient formation of 1-methyl-1,2,4-triazole with minimal side-products.

Step 2: Lithiation and Protection

Two alternative routes:

-

- Dissolve 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA.

- Cool to -78 °C.

- Add n-butyllithium dropwise.

- Add dibromomethane to introduce bromine at the 5-position.

- Molar ratios: 1-methyl-1,2,4-triazole : TMEDA : n-butyllithium : dibromomethane = 1 : 0.20–0.25 : 1.15–1.20 : 1.35–2.35.

-

- Dissolve 1-methyl-1,2,4-triazole in THF.

- Cool and add LDA.

- Add trimethylchlorosilane.

- Molar ratios: 1-methyl-1,2,4-triazole : LDA : trimethylchlorosilane = 1 : 1.10–1.20 : 1.20–1.30.

Step 3: Carboxylation

- The 5-substituted intermediate is dissolved in THF.

- Cooled to -78 °C.

- LDA is added again to lithiate at the 3-position.

- Carbon dioxide gas is bubbled in slowly.

- Reaction allowed to proceed for 2 hours, then warmed to 10–20 °C.

- Quenched with saturated ammonium chloride.

- Workup involves extraction, pH adjustments, and purification.

- Yield example: 72.5% with 99.2% purity by HPLC.

Step 4: Esterification

- The carboxylic acid is reacted with methanol in the presence of thionyl chloride added dropwise.

- This converts the acid to the methyl ester, facilitating subsequent deprotection steps.

Step 5: Deprotection and Final Product Formation

- Hydrogenation route: 5-bromo-methyl ester is treated with 5% Pd/C catalyst, DBU base, and hydrogen gas under pressure in methanol to remove bromine.

- Zinc reduction route: 5-bromo acid is reacted with zinc powder in acetic acid at 15–35 °C.

- Fluoride ion route: 5-trimethylsilyl intermediate reacts with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran at 0–25 °C.

- These methods yield the target 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Summary Table of Key Parameters

| Step | Reagents | Molar Ratios | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1. Methylation | 1,2,4-triazole, KOH, methyl chloride, ethanol | 1 : 1.4–1.5 : 1.0–1.5 | Reflux | High | Avoids N-methyl isomerization |

| 2. Protection (Bromo) | 1-methyl-1,2,4-triazole, TMEDA, n-BuLi, dibromomethane | 1 : 0.20–0.25 : 1.15–1.20 : 1.35–2.35 | -78 °C | Moderate to high | Lithiation at 5-position |

| 2. Protection (Silyl) | 1-methyl-1,2,4-triazole, LDA, trimethylchlorosilane | 1 : 1.10–1.20 : 1.20–1.30 | -78 °C | Moderate | Alternative protection |

| 3. Carboxylation | 5-substituted intermediate, LDA, CO₂ | Stoichiometric | -78 °C to 20 °C | 72.5% yield, 99.2% purity | Quenching with NH₄Cl |

| 4. Esterification | Carboxylic acid, methanol, thionyl chloride | Excess methanol | Ambient | High | Forms methyl ester |

| 5. Deprotection | Pd/C + H₂ + DBU or Zn + AcOH or TBAF | 1 : 1.5 (Zn) or 1 : 1.1 (TBAF) | 0–35 °C | High | Removes 5-position substituent |

Research Findings and Advantages

- The described method avoids common issues such as excessive quaternization and N-methyl isomerization by controlling reaction conditions and stoichiometry from the start.

- The use of protective groups at the 5-position allows regioselective carboxylation at the 3-position.

- The multi-step approach is amenable to scale-up and industrial synthesis due to the availability of raw materials and straightforward purification steps.

- High purity of the final product (>99% by HPLC) ensures suitability for pharmaceutical intermediates.

Additional Notes on Related Compounds

- The brominated intermediate 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is also a valuable synthetic intermediate with applications in pharmaceuticals and agrochemicals, synthesized via bromination of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Continuous flow processes may enhance efficiency and yield for such brominated derivatives.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often involves cyclocondensation or functionalization of pre-existing triazole derivatives. For example, analogous compounds like 5-methyl-1-phenylpyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for azide substitutions .

- Catalysts : Sodium azide (NaN₃) is used for introducing azide groups, requiring precise temperature control (~50°C) to avoid side reactions .

- Purification : Recrystallization from ethanol or aqueous mixtures improves purity .

Q. How is the structural characterization of this compound performed, and which techniques are most reliable?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for determining crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

- Spectroscopy : NMR (¹H/¹³C) identifies substituents, while IR confirms carboxylic acid (-COOH) and triazole ring vibrations .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in materials science?

- Corrosion inhibition : Graft copolymers incorporating this compound (e.g., polyaspartic acid hybrids) show enhanced performance in cooling water systems by chelating metal ions and forming protective films .

- Coordination chemistry : Transition metal complexes (e.g., Zn, Mn, Fe) exhibit diverse geometries (monomeric to polymeric) and potential catalytic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for triazole derivatives?

Discrepancies in bond lengths or lattice parameters may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMF) can produce distinct polymorphs .

- Data quality : High-resolution datasets (e.g., < 0.8 Å) reduce errors in SHELX-refined structures .

- Database cross-checking : The Cambridge Structural Database (CSD) provides over 250,000 reference structures for comparative analysis .

Q. What mechanistic insights explain the compound’s efficacy in corrosion inhibition?

- Adsorption studies : Electrochemical impedance spectroscopy (EIS) and Langmuir isotherm models quantify adsorption efficiency on metal surfaces .

- Computational modeling : Density Functional Theory (DFT) calculations reveal electron donation from triazole nitrogen atoms to metal d-orbitals, stabilizing interactions .

Q. How do synthesis methodologies for related triazole-carboxylic acids differ, and what optimizations are needed for scale-up?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) but requires precise temperature control to prevent decomposition .

- Green chemistry approaches : Solvent-free conditions or water-based systems improve sustainability but may lower yields by 10–15% compared to traditional methods .

Q. What strategies are effective in designing functional copolymers using this compound?

- Grafting techniques : Free-radical polymerization with initiators like ammonium persulfate (APS) achieves uniform grafting of triazole moieties onto polymer backbones .

- Performance testing : Dynamic scale inhibition assays (e.g., NACE Standard TM0374-2007) evaluate copolymer efficiency under simulated industrial conditions .

Tables for Key Data

Q. Table 1. Comparative Synthesis Yields for Triazole-Carboxylic Acid Derivatives

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Cyclocondensation | 78 | 95 | |

| Azide Substitution | 65 | 90 | |

| Microwave-Assisted | 85 | 98 |

Q. Table 2. Corrosion Inhibition Efficiency of Graft Copolymers

| Copolymer | Inhibition Efficiency (%) | Test Conditions |

|---|---|---|

| PASP-Triazole Graft | 92 | 50°C, 100 ppm Ca²⁺ |

| PAA-Triazole Hybrid | 88 | 25°C, 200 ppm Cl⁻ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.